

Spectroscopic Profile of 4-Hydroxy-3-nitrobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-hydroxy-3-nitrobenzyl alcohol** (CAS No: 41833-13-0). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for **4-hydroxy-3-nitrobenzyl alcohol**.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **4-hydroxy-3-nitrobenzyl alcohol** is available from the NIST/EPA Gas-Phase Infrared Database.^[1] Key absorption bands are presented in Table 1.

Table 1: Infrared (IR) Spectroscopic Data for **4-Hydroxy-3-nitrobenzyl Alcohol**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3600-3200	O-H stretch (alcohol and phenol, broad)	Strong
~3100-3000	C-H stretch (aromatic)	Medium
~2900	C-H stretch (alkane)	Medium
~1600, ~1500, ~1450	C=C stretch (aromatic ring)	Medium-Strong
~1530, ~1350	N-O stretch (nitro group)	Strong
~1250	C-O stretch (phenol)	Strong
~1050	C-O stretch (primary alcohol)	Strong

Data is based on the gas-phase IR spectrum available from the NIST WebBook.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **4-hydroxy-3-nitrobenzyl alcohol** were not available in the searched databases. The data presented in Tables 2 and 3 are estimated values based on the analysis of similar compounds, such as 4-nitrobenzyl alcohol, and general principles of NMR spectroscopy.[\[2\]](#)[\[3\]](#)

Table 2: Estimated ¹H NMR Spectroscopic Data for **4-Hydroxy-3-nitrobenzyl Alcohol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	Phenolic -OH
~8.0	Doublet	1H	Ar-H (ortho to -NO ₂)
~7.5	Doublet of doublets	1H	Ar-H (ortho to -CH ₂ OH, meta to -NO ₂)
~7.1	Doublet	1H	Ar-H (meta to -NO ₂)
~5.5	Singlet (broad)	1H	Alcoholic -OH
~4.7	Singlet	2H	-CH ₂ -

Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.

Table 3: Estimated ¹³C NMR Spectroscopic Data for **4-Hydroxy-3-nitrobenzyl Alcohol**

Chemical Shift (δ , ppm)	Assignment
~155	Ar-C (attached to -OH)
~140	Ar-C (attached to -NO ₂)
~138	Ar-C (ipso to -CH ₂ OH)
~128	Ar-CH
~125	Ar-CH
~120	Ar-CH
~63	-CH ₂ -

Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for **4-hydroxy-3-nitrobenzyl alcohol** is available from the NIST Mass Spectrometry Data Center.^[4] The molecular weight of the compound is 169.13 g/mol .^[4]

Table 4: Mass Spectrometry Data for **4-Hydroxy-3-nitrobenzyl Alcohol**

m/z	Relative Intensity (%)	Possible Fragment
169	~40	[M] ⁺ (Molecular ion)
151	~100	[M - H ₂ O] ⁺
123	~30	[M - H ₂ O - CO] ⁺
107	~25	[C ₇ H ₇ O] ⁺
77	~50	[C ₆ H ₅] ⁺

Data is based on the electron ionization (EI) mass spectrum from the NIST WebBook.^[4] Fragmentation patterns are proposed and not definitively assigned.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4-hydroxy-3-nitrobenzyl alcohol** are not available. However, the following are general procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-hydroxy-3-nitrobenzyl alcohol**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Following ^1H NMR, switch the spectrometer to the ^{13}C channel.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-hydroxy-3-nitrobenzyl alcohol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- FTIR Analysis:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

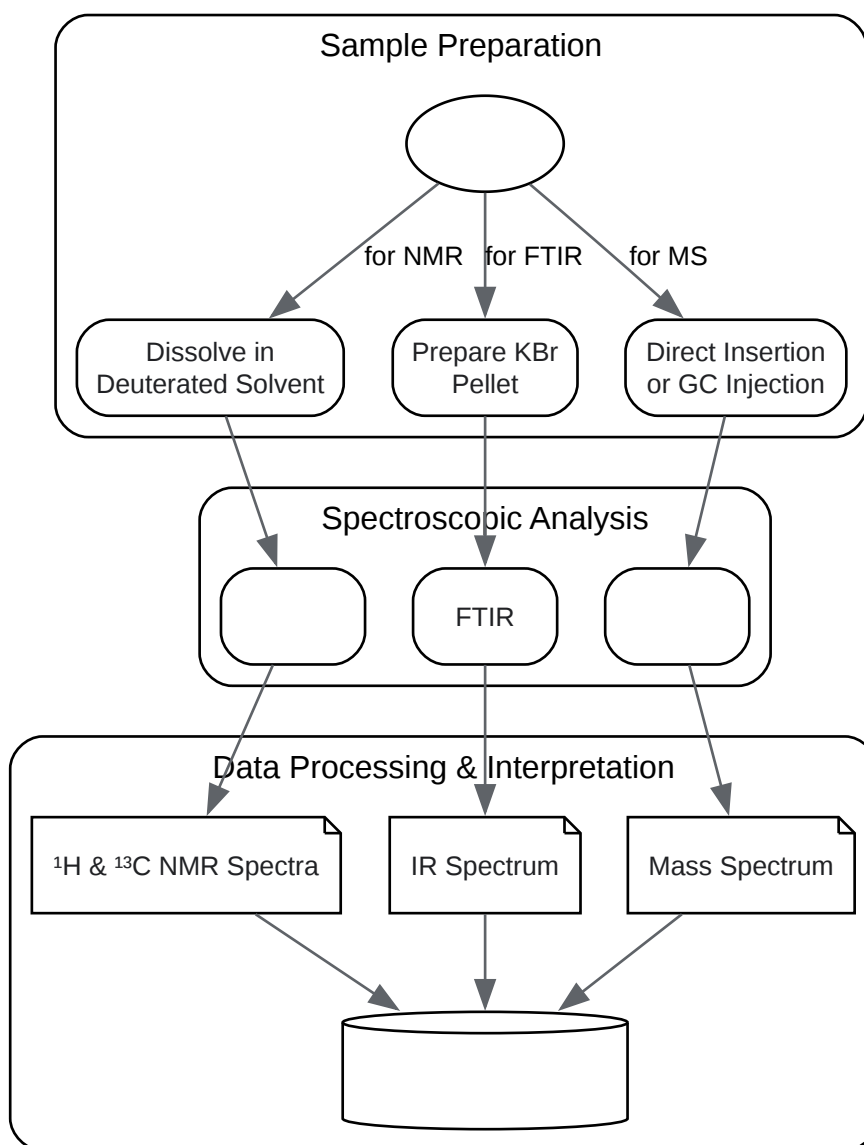
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample like **4-hydroxy-3-nitrobenzyl alcohol**, a direct insertion probe is suitable.
- Ionization and Analysis:
 - The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
 - The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **4-hydroxy-3-nitrobenzyl alcohol**.



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General workflow for spectroscopic analysis.

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